4-chloro-N-(1-methoxypropan-2-yl)-2-nitrobenzamide
Description
4-Chloro-N-(1-methoxypropan-2-yl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position, a chlorine atom at the 4-position of the benzene ring, and an N-substituted 1-methoxypropan-2-yl group.
Properties
IUPAC Name |
4-chloro-N-(1-methoxypropan-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-7(6-18-2)13-11(15)9-4-3-8(12)5-10(9)14(16)17/h3-5,7H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLHCIBZGOUTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methoxypropan-2-yl)-2-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the chloro and methoxypropan-2-yl groups. One common synthetic route includes:
Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrated benzamide is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Alkylation: Finally, the methoxypropan-2-yl group is introduced via an alkylation reaction using a suitable alkylating agent such as methoxypropan-2-yl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-methoxypropan-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: 4-chloro-N-(1-methoxypropan-2-yl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitrobenzoic acid and 1-methoxypropan-2-amine.
Scientific Research Applications
4-chloro-N-(1-methoxypropan-2-yl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-methoxypropan-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxypropan-2-yl groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-chloro-N-(1-methoxypropan-2-yl)-2-nitrobenzamide and its analogs:
Key Observations :
- Substituent Effects: The methoxypropan-2-yl group in the target compound likely confers moderate lipophilicity (logP ~3.5), comparable to the ethoxyphenyl analog (logP 3.775) .
- Spectral Analysis : Analogs with polyisotopic elements (e.g., Cl, Br) simplify mass spectral interpretation, a feature applicable to the target compound if synthesized similarly .
Biological Activity
4-chloro-N-(1-methoxypropan-2-yl)-2-nitrobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The compound's structure features a chloro group, a methoxypropan-2-yl substituent, and a nitrobenzamide moiety, which contribute to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group in the compound can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its overall biological activity .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects against various pathogens. Nitro compounds, in general, are known for their antibacterial properties, which may extend to this compound as well .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially acting through mechanisms such as apoptosis induction in cancer cells or inhibition of tumor growth .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in inflammatory processes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways. These interactions suggest potential applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-chloro-N-(2-methoxybenzyl)-3-nitrobenzamide | Nitro group present | Enhanced biological activity due to nitro substitution |
| 4-chloro-N-(2-methoxybenzyl)-2-aminobenzamide | Amine functionality | Different reactivity profile compared to amides |
| 3-Bromo-4-chloro-N-(1-methoxypropan-2-yl)aniline | Bromo group | Varying reactivity compared to chloro-substituted compounds |
This table highlights how variations in substituents can influence the biological activity and chemical behavior of related compounds.
Case Studies
Several studies have investigated the biological activity of nitro compounds similar to this compound. For instance:
- Antibacterial Activity : A study demonstrated that nitro-substituted benzamides exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that similar mechanisms may be at play for this compound .
- Anti-inflammatory Effects : Research indicated that certain nitro compounds could inhibit iNOS and COX enzymes effectively, leading to reduced inflammatory responses in animal models. This suggests potential therapeutic applications for inflammatory conditions .
- Cytotoxicity Studies : In vitro studies have shown that derivatives of nitrobenzamides can induce cytotoxic effects in cancer cell lines, providing preliminary evidence for the anticancer potential of compounds like this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
